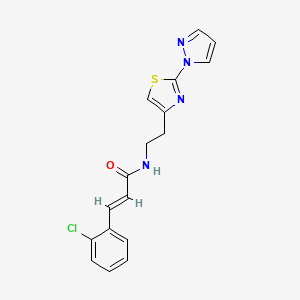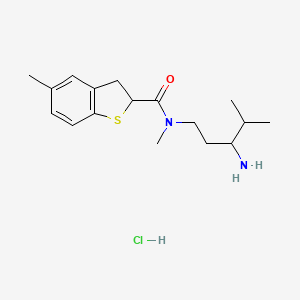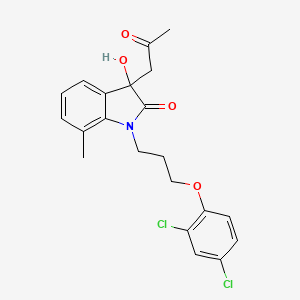
1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is a useful research compound. Its molecular formula is C21H21Cl2NO4 and its molecular weight is 422.3. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Alzheimer's Disease Treatment
Carbamate derivatives of indolines, which share structural similarities with the mentioned compound, have been explored as multifunctional drugs for Alzheimer's disease. These compounds exhibit both cholinesterase inhibitory activities and antioxidant properties, addressing the cascade of events involving oxidative stress and reduction in cholinergic transmission observed in Alzheimer's. Notably, derivatives showed significant protection against cytotoxicity in cardiomyocytes and primary cultures of neuronal cells exposed to oxidative stress, with some acting as potent acetylcholinesterase inhibitors (Yanovsky et al., 2012).
Ah Receptor Activation
Indole-containing chemicals, including tryptophan metabolites, have been identified as ligands for the aryl hydrocarbon receptor (AhR). These compounds, including derivatives of tryptophan, can activate AhR, influencing biological and toxicological actions. This research highlights the potential of indole derivatives in studying environmental contaminants and understanding biological pathways mediated by AhR (Heath-Pagliuso et al., 1998).
Anti-Inflammatory Properties
Indoline derivatives have been synthesized and studied for their anti-inflammatory and analgesic activities. These compounds, designed as pro-drugs, aim to offer therapeutic benefits for chronic inflammatory diseases without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as gastric ulceration. This research underscores the potential of indoline derivatives in developing safer anti-inflammatory medications (Chung et al., 2009).
Antioxidant Activity
Research on 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives demonstrates the antioxidant potential of indole-based compounds. These derivatives were prepared and evaluated for their ability to scavenge free radicals, with several compounds showing considerable antioxidant activity. This line of investigation provides insight into the development of new antioxidant agents based on indole derivatives (Gopi & Dhanaraju, 2020).
Herbicide Development and Environmental Impact
Indole derivatives have been explored for their herbicidal properties and environmental impact. Studies include the examination of chlorophenoxy herbicides, such as 2,4-D, which shares structural elements with the compound . Research in this area focuses on understanding the mechanisms of action, toxicity, and environmental fate of herbicides, contributing to safer agricultural practices and environmental conservation (Bongiovanni et al., 2012).
特性
IUPAC Name |
1-[3-(2,4-dichlorophenoxy)propyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO4/c1-13-5-3-6-16-19(13)24(20(26)21(16,27)12-14(2)25)9-4-10-28-18-8-7-15(22)11-17(18)23/h3,5-8,11,27H,4,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDDAYZUCCKUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=C(C=C(C=C3)Cl)Cl)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2,4-Dichlorophenoxy)propyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


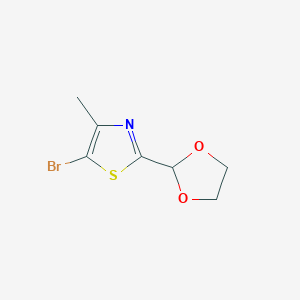
![1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2742764.png)
![6-Tert-butyl-2-[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2742765.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2742768.png)
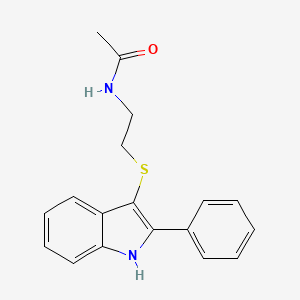
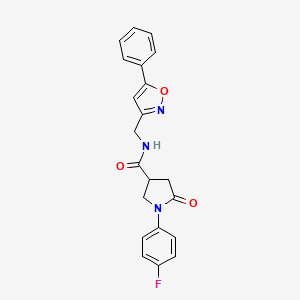
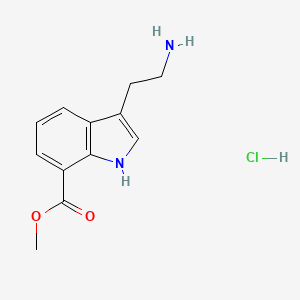
![4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2742773.png)
![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2742774.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2742775.png)
![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2742776.png)
